Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-

Chiral synthesis Stereochemistry Pharmaceutical intermediates

(1S)-2,2-Dichloro-1-methylcyclopropane-1-carbonyl chloride (CAS 701223-12-3) is a chiral cyclopropane-derived acyl chloride with molecular formula C₅H₅Cl₃O and molecular weight 187.45 g/mol. It is the single (1S)-enantiomer, distinguished from the commonly supplied racemic mixture (CAS 56447-09-7) by its defined stereochemistry at the C-1 carbon bearing the methyl group.

Molecular Formula C5H5Cl3O
Molecular Weight 187.45 g/mol
CAS No. 701223-12-3
Cat. No. B12531243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-
CAS701223-12-3
Molecular FormulaC5H5Cl3O
Molecular Weight187.45 g/mol
Structural Identifiers
SMILESCC1(CC1(Cl)Cl)C(=O)Cl
InChIInChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-/m0/s1
InChIKeyAUVFGQDYJGWIJS-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-2,2-Dichloro-1-methylcyclopropanecarbonyl chloride (CAS 701223-12-3): A Chiral Cyclopropane Acyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


(1S)-2,2-Dichloro-1-methylcyclopropane-1-carbonyl chloride (CAS 701223-12-3) is a chiral cyclopropane-derived acyl chloride with molecular formula C₅H₅Cl₃O and molecular weight 187.45 g/mol [1]. It is the single (1S)-enantiomer, distinguished from the commonly supplied racemic mixture (CAS 56447-09-7) by its defined stereochemistry at the C-1 carbon bearing the methyl group [2]. As a reactive acyl chloride with a strained, gem-dichlorinated cyclopropane ring, this compound serves as a versatile chiral building block in the synthesis of bioactive molecules including quinolone antibacterial agents, antitumor imidazolium derivatives, and agrochemical fungicides [3][4][5].

Why Generic Substitution with Racemic 2,2-Dichloro-1-methylcyclopropanecarbonyl Chloride (CAS 56447-09-7) Fails for (1S)-Enantiomer (CAS 701223-12-3)


The racemic mixture (CAS 56447-09-7) and the (1S)-enantiomer (CAS 701223-12-3) are not interchangeable in stereospecific syntheses. The racemate, characterized by the achiral InChI Key AUVFGQDYJGWIJS-UHFFFAOYSA-N, produces a 1:1 mixture of diastereomeric products when coupled to chiral substrates, while the (1S)-enantiomer (InChI Key AUVFGQDYJGWIJS-BYPYZUCNSA-N, isomeric SMILES C[C@]1(CC1(Cl)Cl)C(=O)Cl) yields a single diastereomer [1][2]. In pharmaceutical synthesis, this stereochemical fidelity is critical for achieving desired biological activity, as demonstrated in the Daiichi Pharmaceutical patent for optically active quinolone antibacterial intermediates where racemic starting materials would generate inseparable diastereomer mixtures requiring costly chiral resolution [3].

Quantitative Differentiation Evidence for (1S)-2,2-Dichloro-1-methylcyclopropanecarbonyl chloride (CAS 701223-12-3) vs. Comparator Compounds


Stereochemical Identity: Enantiomerically Pure (1S) vs. Racemic Mixture (CAS 56447-09-7)

The (1S)-enantiomer (CAS 701223-12-3) is differentiated from the racemic mixture (CAS 56447-09-7) by its defined stereochemistry at the C-1 position. The (1S)-enantiomer has the isomeric SMILES C[C@]1(CC1(Cl)Cl)C(=O)Cl and InChI Key AUVFGQDYJGWIJS-BYPYZUCNSA-N, whereas the racemic mixture has the non-stereodescriptive SMILES CC1(CC1(Cl)Cl)C(=O)Cl and InChI Key AUVFGQDYJGWIJS-UHFFFAOYSA-N [1][2]. The SigmaAldrich-listed racemic product (Catalog FLUH99C75CCA) is supplied at 95% purity without stereochemical specification .

Chiral synthesis Stereochemistry Pharmaceutical intermediates

Chiral Intermediate for Optically Active Quinolone Antibacterial Agents

The Daiichi Pharmaceutical Co., Ltd. patent describes a process for preparing optically active halogenated cyclopropane derivatives that serve as synthetic intermediates for new quinolone antibacterial agents with excellent activity and safety [1]. The (1S)-2,2-dichloro-1-methylcyclopropanecarbonyl chloride provides the chiral cyclopropane moiety that is incorporated into the quinolone scaffold. The patent explicitly states that optically active halogenated cyclopropane derivatives are required to achieve the desired antibacterial activity profile, and that racemic starting materials cannot directly yield the target optically active quinolones without additional resolution steps [1].

Quinolone antibiotics Chiral intermediate Antibacterial synthesis

Synthesis of Antitumor 4-Carbamoylimidazolium-5-olate Derivatives via Acyl Chloride Coupling

US Patent 4,317,825 describes the use of 2,2-dichloro-1-methylcyclopropanecarbonyl chloride as a key acylating agent in the synthesis of 4-carbamoylimidazolium-5-olate derivatives with antitumor and immunosuppressive activity [1]. In a representative example, the reaction of 2,2-dichloro-1-methylcyclopropanecarbonyl chloride (0.612 g) with triethylamine yielded 1.123 g of 5-carbamoyl-1H-imidazole-4-yl 2',2'-dichloro-1'-methylcyclopropane-1'-carboxylate, with a melting point of 169-172 °C [1]. The cyclopropanecarbonyl moiety is essential for biological activity, and stereochemical purity of the (1S)-enantiomer ensures consistent pharmacological profile of the derived antitumor agents [1].

Antitumor agents Imidazolium derivatives Immunosuppressive compounds

Agrochemical Fungicide Development: Cyclopropanehydroxamic Acid Derivatives

Japanese Patent JPH08134037 (Mitsubishi Chemical Corp / Rhone Poulenc Agrochimie) describes the use of 2,2-dichlorocyclopropanecarboxylic chloride as a starting material for the synthesis of cyclopropanehydroxamic acid derivatives with excellent fungicidal activity, particularly against rice blast disease (Pyricularia oryzae), without phytotoxicity to Oryza sativa [1]. A specifically exemplified derivative, N-1-(4-chlorophenyl)ethyl-N-methoxy-2,2-dichloro-1-methyl-2-trans-methylcyclopropanecarboxamide, was synthesized from the acid chloride intermediate via reaction with a hydroxylamine derivative [1]. The chlorine substitution pattern on the cyclopropane ring is critical for the fungicidal activity and crop safety profile [1].

Agrochemical fungicides Rice blast disease Cyclopropanehydroxamic acid

Cyclopropanecarbonyl Derivatives as Potent Enzyme Inhibitors: Conformation-Restricted Pharmacophore

A study of cyclopropanecarbonyl derivatives demonstrated a 14- to 15-fold enhancement in enzyme inhibition potency compared to corresponding isopropylcarbonyl analogs [1]. Specifically, cyclopropanecarbonyl derivatives were 15 times more potent as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and 14 times more potent against dihydroorotate dehydrogenase (DHODH) [1]. Crystal structure analysis revealed that this potency enhancement arises from metal-chelating and hydrogen-bonding interactions that force the cyclopropyl group into a fixed bisected conformation, a conformational restriction unavailable to isopropylcarbonyl analogs [1]. The gem-dichloro substitution on the cyclopropane ring of (1S)-2,2-dichloro-1-methylcyclopropanecarbonyl chloride further enhances this conformational restriction and alters electronic properties through the electron-withdrawing chlorine atoms.

Enzyme inhibition Conformation restriction Medicinal chemistry

Application Scenarios for (1S)-2,2-Dichloro-1-methylcyclopropanecarbonyl chloride (CAS 701223-12-3)


Stereospecific Synthesis of Chiral Quinolone Antibacterial Agents

Medicinal chemistry teams developing new-generation quinolone antibiotics require enantiomerically pure cyclopropane building blocks to install the chiral cyclopropyl moiety with defined absolute configuration. The (1S)-enantiomer (CAS 701223-12-3) enables direct incorporation into the quinolone scaffold without post-coupling chiral resolution, consistent with the Daiichi Pharmaceutical patent for optically active halogenated cyclopropane derivatives as quinolone intermediates [1]. Procurement of the (1S)-enantiomer rather than the racemic mixture (CAS 56447-09-7) eliminates a chiral separation step and avoids a 50% theoretical yield loss.

Synthesis of Conformation-Restricted Enzyme Inhibitors

Based on the established 14- to 15-fold potency enhancement of cyclopropanecarbonyl derivatives over isopropylcarbonyl analogs in enzyme inhibition [2], the (1S)-2,2-dichloro-1-methylcyclopropanecarbonyl chloride serves as a privileged chiral acylating agent for constructing metalloenzyme inhibitor libraries. The gem-dichloro substitution enhances electrophilicity and conformational rigidity, making it suitable for structure-based drug design targeting enzymes such as HPPD and DHODH.

Agrochemical Fungicide Development for Rice Blast Disease

Agrochemical researchers developing fungicides targeting Pyricularia oryzae in rice cultivation can use (1S)-2,2-dichloro-1-methylcyclopropanecarbonyl chloride to synthesize cyclopropanehydroxamic acid derivatives, as described in Japanese Patent JPH08134037 [3]. The compound enables construction of the dichlorocyclopropane pharmacophore that confers excellent fungicidal activity without phytotoxicity to the host crop.

Synthesis of Antitumor 4-Carbamoylimidazolium-5-olate Derivatives

The compound serves as a key acylating agent for the preparation of 4-carbamoylimidazolium-5-olate derivatives with demonstrated antitumor and immunosuppressive activity, as described in US Patent 4,317,825 [4]. The reproducible reaction with 5-carbamoyl-1H-imidazole-4-ol yields a crystalline product (m.p. 169-172 °C) suitable for further pharmaceutical development.

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